molecular formula C14H22ClN B13478135 N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride

N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride

Cat. No.: B13478135
M. Wt: 239.78 g/mol
InChI Key: MPNXPFBLQLBVHK-UHFFFAOYSA-N
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Description

N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a phenyl group, a propyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.

    Substitution Reactions: The phenyl and propyl groups are introduced through substitution reactions, often using organometallic reagents.

    Amine Introduction: The amine group is introduced via nucleophilic substitution, where an appropriate amine precursor reacts with the cyclobutane intermediate.

    Methylation: The final step involves methylation of the amine group to form N-methyl-3-phenyl-3-propylcyclobutan-1-amine.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-phenylcyclobutan-1-amine: Lacks the propyl group, which may affect its reactivity and biological activity.

    3-phenyl-3-propylcyclobutan-1-amine: Lacks the N-methyl group, which may influence its chemical properties and interactions.

    N-methyl-3-phenylpropylamine: Similar structure but without the cyclobutane ring, leading to different chemical behavior.

Uniqueness

N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclobutane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

N-methyl-3-phenyl-3-propylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-3-9-14(10-13(11-14)15-2)12-7-5-4-6-8-12;/h4-8,13,15H,3,9-11H2,1-2H3;1H

InChI Key

MPNXPFBLQLBVHK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(C1)NC)C2=CC=CC=C2.Cl

Origin of Product

United States

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